

# 1-Benzylpiperidin-3-amine hydrochloride chemical properties

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## Compound of Interest

Compound Name: *1-Benzylpiperidin-3-amine  
hydrochloride*

Cat. No.: *B1526912*

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An In-Depth Technical Guide to **1-Benzylpiperidin-3-amine Hydrochloride**: Properties, Synthesis, and Applications

## Introduction and Strategic Significance

**1-Benzylpiperidin-3-amine hydrochloride** is a heterocyclic organic compound characterized by a piperidine ring substituted with a benzyl group at the nitrogen atom and an amine group at the 3-position.[1][2] It serves as a crucial and versatile building block in both medicinal chemistry and broader organic synthesis.[3] Its structural framework is a common feature in a variety of biologically active molecules, making it a valuable scaffold for drug discovery, particularly in the development of therapeutics for neurological disorders.[1][4]

This guide provides a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, a validated synthesis and characterization workflow, key applications, and essential safety protocols. The information presented herein is synthesized from established literature and safety data to ensure accuracy and practical utility in a laboratory setting. It is important to note that this compound can exist as a monohydrochloride or a dihydrochloride salt, which affects its molecular weight and other properties; this guide will address these forms.[1][3]

## Physicochemical and Structural Properties

The core structure of 1-benzylpiperidin-3-amine combines a flexible saturated heterocycle (piperidine) with a rigid aromatic group (benzyl) and a reactive primary amine. This unique combination of functional groups dictates its chemical behavior and utility. The hydrochloride salt form enhances its stability and modifies its solubility, typically making it a white to off-white crystalline solid.<sup>[1][5]</sup>

Table 1: Core Physicochemical Data

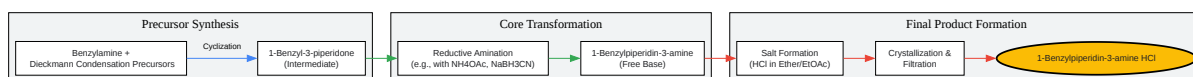
Property	Value	Source(s)
Molecular Formula	C <sub>12</sub> H <sub>18</sub> N <sub>2</sub> (Free Base) C <sub>12</sub> H <sub>19</sub> ClN <sub>2</sub> (Monohydrochloride) C <sub>12</sub> H <sub>20</sub> Cl <sub>2</sub> N <sub>2</sub> (Dihydrochloride)	[1][2][3]
Molar Mass	190.28 g/mol (Free Base) 226.75 g/mol (Monohydrochloride) 263.20 g/mol (Dihydrochloride)	[1][2][3]
Appearance	White to off-white crystalline powder	[1][5]
Solubility	Slightly soluble in water; Soluble in organic solvents (e.g., ethanol, chloroform)	[1][5][6]
Storage Conditions	Store in a cool, dry place under an inert atmosphere, with container tightly sealed	[3][5][7]
CAS Number	60407-35-4 (Free Base) 368429-78-1 (Monohydrochloride)	[2][3]

## Synthesis and Purification

The synthesis of **1-benzylpiperidin-3-amine hydrochloride** is most commonly achieved through the reductive amination of a key intermediate, 1-benzyl-3-piperidone hydrochloride. This approach is favored due to the availability of starting materials and the straightforward nature of the chemical transformations involved.

## Causality in Synthesis Design

The chosen synthetic pathway begins with the formation of the N-benzylated piperidone ring, a stable intermediate that can be produced in high yield.<sup>[8][9]</sup> The subsequent reductive amination is a highly efficient and standard organic transformation for converting a ketone into an amine. The final step involves the formation of the hydrochloride salt, which not only purifies the product through crystallization but also converts the amine into a more stable, less reactive, and easier-to-handle solid form.<sup>[3]</sup>



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Caption: Generalized workflow for the synthesis of 1-Benzylpiperidin-3-amine HCl.

## Experimental Protocol: Synthesis

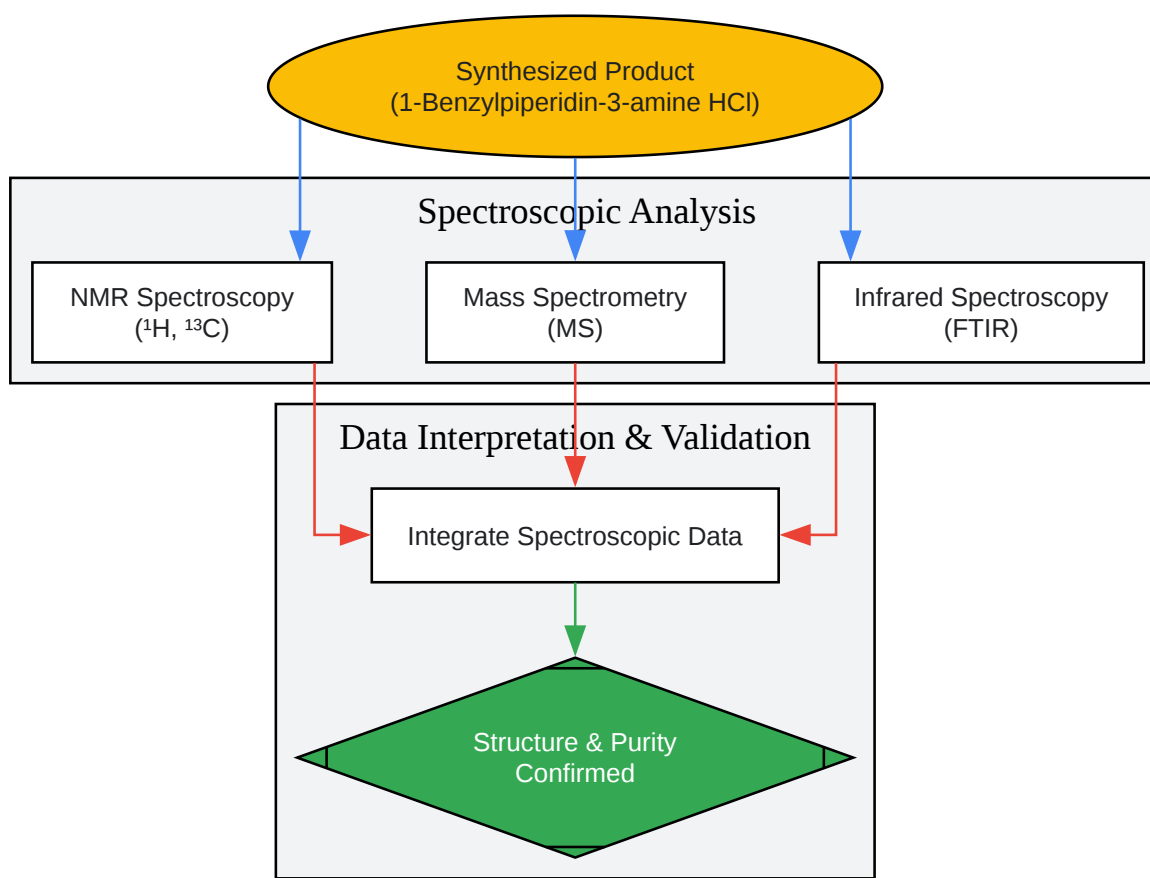
This protocol is a representative synthesis adapted from established chemical literature.<sup>[8][10]</sup>

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stirrer, add 1-benzyl-3-piperidone hydrochloride (1 equivalent) and methanol.
- **Amine Source:** Add ammonium acetate (5-10 equivalents) to the solution. Stir until all solids are dissolved.
- **Reduction:** Cool the mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH<sub>3</sub>CN) (1.5-2 equivalents) portion-wise, ensuring the temperature remains below 10 °C.

- **Reaction:** Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, carefully quench the mixture by adding aqueous HCl (2M) until the pH is acidic (pH ~2) to neutralize any remaining reducing agent.
- **Extraction (Base):** Basify the aqueous solution with NaOH (6M) to a pH >12. Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate the solvent under reduced pressure to yield the crude 1-benzylpiperidin-3-amine free base.
- **Salt Formation and Purification:** Dissolve the crude free base in a minimal amount of diethyl ether or ethyl acetate. Add a solution of HCl in diethyl ether (2M) dropwise until precipitation ceases. Cool the mixture, collect the resulting white solid by vacuum filtration, wash with cold ether, and dry in a vacuum oven to yield the pure **1-benzylpiperidin-3-amine hydrochloride**.

## Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a self-validating system for quality control.



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Caption: Standard analytical workflow for structural validation and purity assessment.

## Standard Analytical Methodologies

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: Provides information on the proton environment. Expected signals include aromatic protons from the benzyl group (typically ~7.2-7.4 ppm), a singlet for the benzylic CH<sub>2</sub> group, and a series of multiplets for the piperidine ring protons.
  - <sup>13</sup>C NMR: Confirms the carbon skeleton of the molecule.<sup>[2]</sup>
  - Protocol: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., D<sub>2</sub>O, DMSO-d<sub>6</sub>, or CDCl<sub>3</sub> for the free base). Transfer to an NMR tube and acquire spectra on a 400 MHz or higher spectrometer.

- Mass Spectrometry (MS):
  - Determines the molecular weight of the compound. For the free base (C<sub>12</sub>H<sub>18</sub>N<sub>2</sub>), the expected exact mass is approximately 190.15 Da.[\[2\]](#) High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
- Infrared (IR) Spectroscopy:
  - Identifies the key functional groups. Expected absorption bands include N-H stretching for the primary amine, C-H stretching for the aromatic and aliphatic portions, and C=C stretching for the aromatic ring.[\[11\]](#)

## Applications in Research and Development

The utility of **1-benzylpiperidin-3-amine hydrochloride** is primarily centered on its role as a versatile intermediate.

- Medicinal Chemistry Scaffold: The piperidine motif is a privileged structure in medicinal chemistry. This compound serves as a starting point for synthesizing more complex molecules targeting the central nervous system (CNS).[\[4\]](#) Studies suggest that derivatives may interact with neurotransmitter systems, including dopamine and serotonin receptors, indicating potential for developing treatments for neurological and psychiatric disorders like depression and schizophrenia.[\[1\]](#)
- Building Block in Organic Synthesis: The primary amine is a nucleophilic handle that can be readily functionalized through acylation, alkylation, or sulfonylation reactions. The tertiary amine within the piperidine ring can also participate in chemical transformations, making the molecule a versatile tool for building diverse chemical libraries.[\[1\]](#)
- Neuroscience Research: Due to its structural similarities to certain neurotransmitters, the compound and its derivatives are used as chemical probes to study the function and modulation of neural signaling pathways.[\[1\]](#)[\[4\]](#)

## Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are paramount to ensure safety.

- Hazard Identification: **1-Benzylpiperidin-3-amine hydrochloride** is classified as an irritant. It is known to cause skin irritation (H315) and serious eye irritation (H319).[2][7][12] Some data also suggests it may cause respiratory irritation (H335).[2][12]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[12][13] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][12]
- Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust.[12] Wash hands thoroughly after handling. In case of accidental contact, rinse the affected area immediately with plenty of water.[7][13]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][7] The compound should be stored under an inert atmosphere to prevent degradation.[3]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

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